2-Amino-5-octoxy-5-oxopentanoic acid
Overview
Description
2-Amino-5-(octyloxy)-5-oxopentanoic acid is an organic compound with a unique structure that combines an amino group, an octyloxy group, and a ketone group within a pentanoic acid framework
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-(octyloxy)-5-oxopentanoic acid typically involves the reaction of 2-amino-5-oxopentanoic acid with an octyl halide under basic conditions. The reaction proceeds via nucleophilic substitution, where the amino group attacks the halide, resulting in the formation of the octyloxy group.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-(octyloxy)-5-oxopentanoic acid can undergo various chemical reactions, including:
Oxidation: The ketone group can be oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The amino group can participate in substitution reactions, forming derivatives with different functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Carboxylic acids.
Reduction: Secondary alcohols.
Substitution: Various derivatives depending on the substituent introduced.
Scientific Research Applications
2-Amino-5-(octyloxy)-5-oxopentanoic acid has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in biochemical pathways and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-Amino-5-(octyloxy)-5-oxopentanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The amino group can form hydrogen bonds with active sites, while the octyloxy group can enhance lipophilicity, facilitating membrane permeability. The ketone group can participate in redox reactions, influencing cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-Amino-5-methoxybenzoic acid: Similar structure but with a methoxy group instead of an octyloxy group.
2-Amino-5-nitropyridine: Contains a nitro group, leading to different chemical properties and reactivity.
2-Amino-5-phenylthiazole: Features a thiazole ring, which imparts distinct biological activities.
Uniqueness
2-Amino-5-(octyloxy)-5-oxopentanoic acid is unique due to the presence of the octyloxy group, which significantly enhances its lipophilicity and potential interactions with lipid membranes. This property distinguishes it from other similar compounds and broadens its range of applications in various fields.
Properties
IUPAC Name |
2-amino-5-octoxy-5-oxopentanoic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H25NO4/c1-2-3-4-5-6-7-10-18-12(15)9-8-11(14)13(16)17/h11H,2-10,14H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UCDDOKSXLQWTOD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC(=O)CCC(C(=O)O)N | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H25NO4 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20326012 | |
Record name | NSC522645 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
259.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
4852-91-9 | |
Record name | NSC522645 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=522645 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | NSC522645 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20326012 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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